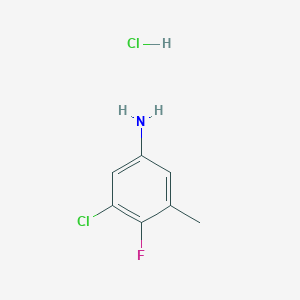
3-Chloro-4-fluoro-5-methylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluoro-5-methylaniline hydrochloride is a chemical compound with the CAS Number: 2344679-07-6 . It has a molecular weight of 196.05 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-fluoro-5-methylaniline hydrochloride is1S/C7H7ClFN.ClH/c1-4-2-5 (10)3-6 (8)7 (4)9;/h2-3H,10H2,1H3;1H . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Chloro-4-fluoro-5-methylaniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 196.05 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Metabolic Studies
- The metabolism of 3-chloro-4-fluoroaniline has been extensively studied, revealing rapid and extensive transformation into numerous metabolites, with primary pathways involving N-acetylation and hydroxylation followed by O-sulfation. These findings are crucial for understanding the biotransformation and potential toxicity of this compound in biological systems (Duckett et al., 2006).
Chemical Synthesis and Functionalization
- Research on ligand-receptor interactions using fluorescence correlation spectroscopy (FCS) with various fluorophores, including derivatives of 3-chloro-4-fluoroaniline, has enhanced our understanding of binding dynamics and stoichiometry in biological systems (Wohland et al., 1999).
- A study focused on the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides highlighted the role of 3-chloro-4-fluoroaniline derivatives in the development of new pharmacologically active compounds (Tucker et al., 1988).
Environmental Toxicology
- The impact of 4-fluoroaniline, 3,5-difluoroaniline, and 2-fluoro-4-methylaniline on the earthworm Eisenia veneta was assessed, identifying novel biomarkers of xenobiotic toxicity. This research contributes to our understanding of the environmental impact of these compounds (Bundy et al., 2002).
Material Science
- Studies on the physical, thermal, and spectral properties of 3-Chloro-4-fluoroaniline, influenced by biofield energy treatment, provide insights into the potential modifications of chemical compounds for various applications in material science (Trivedi et al., 2015).
Analytical Chemistry
- The development of chiral stationary phases for high-performance liquid chromatography (HPLC) using 3-fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates of cellulose and amylose has improved the enantioseparation of racemic mixtures, demonstrating the utility of 3-chloro-4-fluoro-5-methylaniline derivatives in analytical chemistry (Chankvetadze et al., 1997).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Safety precautions include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
3-chloro-4-fluoro-5-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN.ClH/c1-4-2-5(10)3-6(8)7(4)9;/h2-3H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRZKBNFLQJRCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-5-methylaniline;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

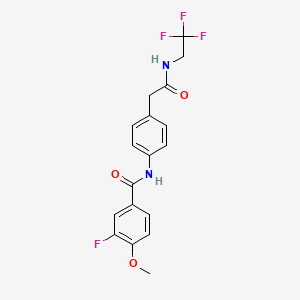

![2-[(3-Ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester](/img/structure/B2649217.png)

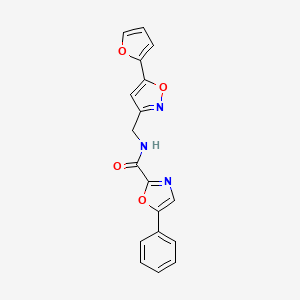
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2649222.png)
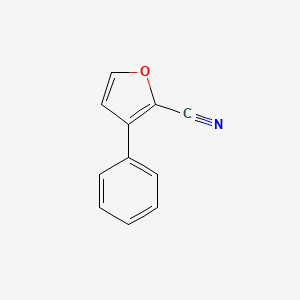
![N-(3-(1H-imidazol-1-yl)propyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2649225.png)
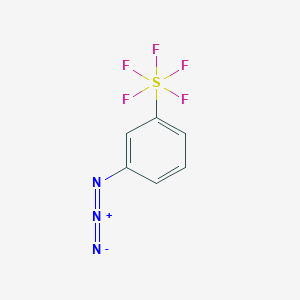
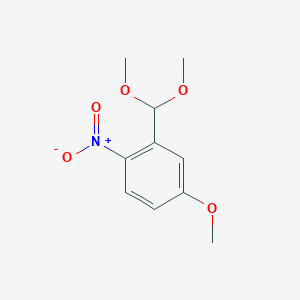
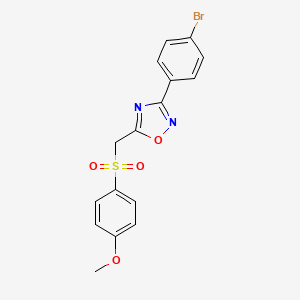
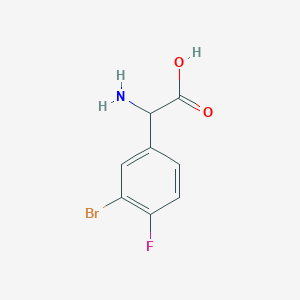
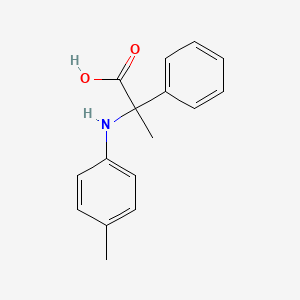
![Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B2649235.png)